Cas no 148291-55-8 (1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl-)
1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl-
- 1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl-(9CI)
- 148291-55-8
- Z1216831784
- SCHEMBL6559468
- EN300-6732759
- 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde
- 3-amino-5-methyl-4-formylpyrazole
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- Inchi: 1S/C5H7N3O/c1-3-4(2-9)5(6)8-7-3/h2H,1H3,(H3,6,7,8)
- InChI Key: CMNZLSJXNCMUCN-UHFFFAOYSA-N
- SMILES: O=CC1C(N)=NNC=1C
Computed Properties
- Exact Mass: 125.058911855g/mol
- Monoisotopic Mass: 125.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 71.8Ų
1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6732759-0.05g |
3-amino-5-methyl-1H-pyrazole-4-carbaldehyde |
148291-55-8 | 95% | 0.05g |
$717.0 | 2023-05-30 | |
| Enamine | EN300-6732759-0.1g |
3-amino-5-methyl-1H-pyrazole-4-carbaldehyde |
148291-55-8 | 95% | 0.1g |
$937.0 | 2023-05-30 | |
| Enamine | EN300-6732759-0.25g |
3-amino-5-methyl-1H-pyrazole-4-carbaldehyde |
148291-55-8 | 95% | 0.25g |
$1338.0 | 2023-05-30 | |
| Enamine | EN300-6732759-0.5g |
3-amino-5-methyl-1H-pyrazole-4-carbaldehyde |
148291-55-8 | 95% | 0.5g |
$2109.0 | 2023-05-30 | |
| Enamine | EN300-6732759-1.0g |
3-amino-5-methyl-1H-pyrazole-4-carbaldehyde |
148291-55-8 | 95% | 1g |
$2704.0 | 2023-05-30 | |
| Enamine | EN300-6732759-2.5g |
3-amino-5-methyl-1H-pyrazole-4-carbaldehyde |
148291-55-8 | 95% | 2.5g |
$5299.0 | 2023-05-30 | |
| Enamine | EN300-6732759-5.0g |
3-amino-5-methyl-1H-pyrazole-4-carbaldehyde |
148291-55-8 | 95% | 5g |
$7841.0 | 2023-05-30 | |
| Enamine | EN300-6732759-10.0g |
3-amino-5-methyl-1H-pyrazole-4-carbaldehyde |
148291-55-8 | 95% | 10g |
$11626.0 | 2023-05-30 | |
| 1PlusChem | 1P00B2ZR-50mg |
1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl-(9CI) |
148291-55-8 | 95% | 50mg |
$949.00 | 2024-06-20 | |
| 1PlusChem | 1P00B2ZR-100mg |
1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl-(9CI) |
148291-55-8 | 95% | 100mg |
$1220.00 | 2024-06-20 |
1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl- Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl-
Recent Advances in the Study of 1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl- (CAS: 148291-55-8) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl- (CAS: 148291-55-8) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazole core, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for drug development, particularly in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The unique structural features of this molecule, including the presence of both amino and aldehyde functional groups, enable diverse chemical modifications, making it a valuable scaffold for medicinal chemistry.
One of the most notable advancements in the study of 1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl- is its role in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Researchers have utilized this compound to design novel inhibitors targeting specific kinases, such as JAK and EGFR. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl- exhibited potent inhibitory activity against JAK2, a kinase associated with myeloproliferative neoplasms. The study highlighted the compound's ability to form critical hydrogen bonds with the kinase's ATP-binding site, thereby enhancing selectivity and efficacy.
In addition to its applications in kinase inhibition, 1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl- has shown promise in antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of pyrazole-based derivatives with significant activity against drug-resistant bacterial strains, including MRSA. The study emphasized the importance of the aldehyde group in facilitating Schiff base formation, which was crucial for the compounds' antimicrobial potency. Furthermore, the amino group at the 3-position enabled additional interactions with bacterial enzymes, enhancing the overall bioactivity of the derivatives.
Another area of interest is the compound's potential in anti-inflammatory drug development. A 2022 study in European Journal of Medicinal Chemistry explored the anti-inflammatory effects of 1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl- derivatives in vitro and in vivo. The researchers found that these derivatives effectively suppressed the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. The study also noted that the presence of the 5-methyl group improved the metabolic stability of the compounds, making them more suitable for therapeutic applications.
Despite these promising findings, challenges remain in the optimization of 1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl- derivatives for clinical use. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural modifications and pharmacokinetic studies. Recent efforts have focused on incorporating this scaffold into more complex drug-like molecules, leveraging its versatility to improve drug-like properties. For instance, a 2023 patent application described the use of this compound in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a cutting-edge technology in targeted protein degradation.
In conclusion, 1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl- (CAS: 148291-55-8) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span kinase inhibition, antimicrobial therapy, and anti-inflammatory drug development, with recent studies highlighting its potential in emerging fields like targeted protein degradation. As research progresses, this compound is expected to play an increasingly important role in the discovery of novel therapeutics. Future studies should focus on addressing the current limitations and exploring new avenues for its application in drug design.
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